molecular formula C14H11N3O2 B11862918 4-Amino-2-(2-aminophenyl)isoindoline-1,3-dione CAS No. 93717-92-1

4-Amino-2-(2-aminophenyl)isoindoline-1,3-dione

Cat. No.: B11862918
CAS No.: 93717-92-1
M. Wt: 253.26 g/mol
InChI Key: WFFZCIWLLWIWKY-UHFFFAOYSA-N
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Description

4-Amino-2-(2-aminophenyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2-aminophenyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound often involve solventless conditions to promote green chemistry principles. For instance, simple heating and relatively quick solventless reactions have been used to synthesize isoindoline-1,3-dione derivatives . These methods aim to minimize environmental impact while maximizing yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2-aminophenyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include furfural, dimethylhydrazine, and maleimides . Reaction conditions often involve moderate to high temperatures and the use of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 4-Amino-2-(2-aminophenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site . This interaction can influence the receptor’s activity, leading to potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

4-Amino-2-(2-aminophenyl)isoindoline-1,3-dione can be compared with other similar compounds within the isoindoline-1,3-dione family. Some of these similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other isoindoline-1,3-dione derivatives.

Properties

CAS No.

93717-92-1

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

4-amino-2-(2-aminophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H11N3O2/c15-9-5-1-2-7-11(9)17-13(18)8-4-3-6-10(16)12(8)14(17)19/h1-7H,15-16H2

InChI Key

WFFZCIWLLWIWKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)N2C(=O)C3=C(C2=O)C(=CC=C3)N

Origin of Product

United States

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